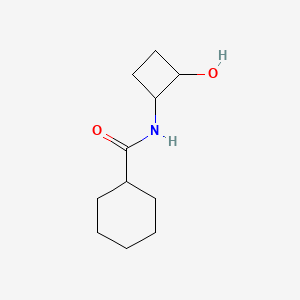

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide

描述

N-(2-Hydroxycyclobutyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a hydroxy-substituted cyclobutyl group at the amide nitrogen. Cyclohexanecarboxamides are widely explored for their conformational flexibility, hydrogen-bonding capacity, and applications in medicinal chemistry and materials science .

属性

IUPAC Name |

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-10-7-6-9(10)12-11(14)8-4-2-1-3-5-8/h8-10,13H,1-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSANUYNUDHWRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxycyclobutylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2-hydroxycyclobutyl)cyclohexanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.

化学反应分析

Types of Reactions

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4 or borane (BH3) in tetrahydrofuran (THF).

Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of the chloro or bromo derivative.

科学研究应用

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and potential as a therapeutic agent.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as organogelators for controlling the rheological properties of oils.

作用机制

The mechanism of action of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Hypothetical Properties of N-(2-Hydroxycyclobutyl)cyclohexanecarboxamide

While direct data is unavailable, predictions can be made:

Hydrogen Bonding : The 2-hydroxycyclobutyl group may enhance solubility via O–H⋯O/N interactions, similar to hydroxylated coumarin derivatives .

Conformational Flexibility : The cyclobutyl ring’s strain might favor specific binding conformations in biological targets.

Synthetic Challenges: Introducing a hydroxycyclobutyl group may require specialized reagents (e.g., protected cyclobutanol derivatives) to avoid side reactions.

生物活性

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is characterized by its cyclobutyl and cyclohexane moieties, which contribute to its structural complexity and biological activity. The presence of the hydroxyl group on the cyclobutyl ring enhances its solubility and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide exhibit significant anticancer properties. Specifically, research has focused on its inhibitory effects on human colorectal adenocarcinoma cell lines, including Caco-2 and HCT-116.

- Cell Line Studies :

- The compound showed an IC value of 98 µM against Caco-2 cells and 337 µM against HCT-116 cells, indicating differential sensitivity based on the cell line's characteristics .

- Another derivative (compound 16) displayed enhanced activity with an IC of 13 µM for Caco-2 and 240.2 µM for HCT-116, suggesting that structural modifications can significantly impact efficacy .

The biological mechanisms through which N-(2-hydroxycyclobutyl)cyclohexanecarboxamide exerts its effects have been explored through various assays:

- Gene Expression Modulation : Treatment with compound 16 resulted in significant alterations in the expression levels of key genes involved in the PI3K/AKT signaling pathway, specifically decreasing PI3K and AKT expression while increasing BAD expression. This suggests a pro-apoptotic effect that could contribute to its anticancer activity .

- Binding Studies : Induced-fit docking studies indicated that the compound interacts effectively with the PI3Kα kinase domain, forming hydrogen bonds with critical residues. This interaction is crucial for inhibiting the kinase's activity, which is often upregulated in cancers .

Research Findings

A summary of key research findings related to N-(2-hydroxycyclobutyl)cyclohexanecarboxamide is presented below:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Caco-2 | 98 | PI3K/AKT pathway modulation |

| Study 1 | HCT-116 | 337 | PI3K/AKT pathway modulation |

| Study 2 | Caco-2 | 13 | Enhanced binding to PI3Kα |

| Study 2 | HCT-116 | 240.2 | Enhanced binding to PI3Kα |

Case Studies

Several case studies have highlighted the potential therapeutic applications of N-(2-hydroxycyclobutyl)cyclohexanecarboxamide:

- Case Study on Colorectal Cancer : In vitro studies using Caco-2 and HCT-116 cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis through the activation of pro-apoptotic pathways.

- Comparative Studies : When compared to other known inhibitors in the same class, N-(2-hydroxycyclobutyl)cyclohexanecarboxamide exhibited superior potency against specific cancer cell lines, emphasizing its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。